Enitociclib - 1610358-59-2

Enitociclib

Catalog Number: EVT-3556399
CAS Number: 1610358-59-2
Molecular Formula: C19H18F2N4O2S
Molecular Weight: 404.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Enitociclib is an inhibitor of cyclin-dependent kinase 9 (CDK9), the catalytic subunit of the RNA polymerase II (RNA Pol II) elongation factor positive transcription elongation factor b (PTEF- b; PTEFb), with potential antineoplastic activity. Upon administration, enitociclib binds to and blocks the phosphorylation and kinase activity of CDK9, thereby preventing PTEFb-mediated activation of RNA Pol II and leading to the inhibition of gene transcription of various anti-apoptotic proteins. This may cause cell cycle arrest and induce apoptosis, which may lead to a reduction in tumor cell proliferation. The protein complex PTEF-b, a heterodimer consisting of CDK9 and a regulatory cyclin subunit of the T family, is over-activated in various tumor cell types; it plays a key role in the regulation of Pol II-mediated transcription of anti-apoptotic proteins. Tumor cells are dependent on anti-apoptotic proteins for their survival.
Overview

Enitociclib is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), currently under investigation for its therapeutic potential in treating non-Hodgkin lymphoma and chronic lymphocytic leukemia. It functions by disrupting the transcriptional regulation of key oncogenes, particularly MYC and MCL1, leading to reduced cell viability in malignant cells. The compound is notable for its ability to induce apoptosis in cancer cells, thereby offering a promising avenue for treatment in patients who have developed resistance to existing therapies.

Source

Enitociclib, previously known as VIP152, is being developed by Vincerx Pharma. It has been evaluated in various clinical trials, with preliminary results indicating a favorable safety profile and efficacy against solid tumors and aggressive hematological malignancies .

Classification

Enitociclib falls under the category of small-molecule inhibitors targeting CDK9, a critical enzyme involved in the regulation of transcription through RNA polymerase II. This classification places it among other CDK inhibitors that are being explored for their potential to inhibit tumor growth by interfering with cell cycle progression and survival signaling pathways .

Synthesis Analysis

Methods

The synthesis of Enitociclib involves several key steps utilizing advanced organic chemistry techniques. The initial compound is synthesized through a series of reactions including cross-coupling methods like the Buchwald–Hartwig reaction.

Technical Details

  1. Starting Materials: The synthesis begins with specific amines and halides as precursors.
  2. Cross-Coupling Reaction: A critical step involves the Suzuki coupling reaction, which facilitates the formation of carbon-carbon bonds essential for constructing the core structure of Enitociclib.
  3. Final Modifications: Subsequent reactions include oxidation and amide formation, ultimately yielding Enitociclib through careful manipulation of functional groups .
Molecular Structure Analysis

Structure

Enitociclib features a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity.

Data

  • Molecular Formula: C₁₈H₁₈F₃N₃O
  • Molecular Weight: Approximately 357.35 g/mol
  • Structural Characteristics: The compound contains trifluoroacetamide moieties and pyridine derivatives, which are crucial for its interaction with CDK9 .
Chemical Reactions Analysis

Reactions

Enitociclib undergoes several chemical transformations during its synthesis, including:

  • Buchwald–Hartwig Coupling: This reaction is pivotal in forming the core structure.
  • Oxidation Reactions: These are employed to introduce functional groups that enhance the compound's solubility and binding affinity.
  • Amide Formation: Final steps involve creating amide bonds that stabilize the molecular structure .

Technical Details

The synthetic pathway is optimized to ensure high yields and purity, employing techniques such as chromatography for purification and spectroscopic methods (NMR, mass spectrometry) for structural confirmation.

Mechanism of Action

Process

Enitociclib exerts its pharmacological effects primarily through inhibition of CDK9, which leads to:

  1. Inhibition of RNA Polymerase II: This prevents transcriptional elongation of mRNAs encoding short-lived proteins such as MYC and MCL1.
  2. Depletion of Oncogenic Proteins: As a result, there is a rapid decline in levels of these proteins, which are critical for tumor cell survival.
  3. Induction of Apoptosis: The downregulation of MYC and MCL1 triggers apoptotic pathways within cancer cells, leading to cell death .

Data

The half-maximal inhibitory concentration (IC50) values for Enitociclib range from 32 to 172 nM across various lymphoma cell lines, demonstrating its potency as a therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to moisture.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers in its structure.

Relevant data from pharmacokinetic studies indicate that Enitociclib has a favorable absorption profile with manageable clearance rates in clinical settings .

Applications

Enitociclib is primarily being investigated for:

  • Treatment of Non-Hodgkin Lymphoma: Its ability to overcome resistance mechanisms makes it a candidate for patients who have failed previous therapies.
  • Chronic Lymphocytic Leukemia: Clinical trials are assessing its efficacy against this malignancy, particularly in cases resistant to standard treatments like ibrutinib and venetoclax.

Ongoing research aims to further elucidate its role in combination therapies and its potential application across various hematological cancers .

Properties

CAS Number

1610358-59-2

Product Name

Enitociclib

IUPAC Name

5-fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(methylsulfonimidoyl)methyl]pyridin-2-yl]pyridin-2-amine

Molecular Formula

C19H18F2N4O2S

Molecular Weight

404.4 g/mol

InChI

InChI=1S/C19H18F2N4O2S/c1-27-17-8-13(20)3-4-14(17)15-9-19(24-10-16(15)21)25-18-7-12(5-6-23-18)11-28(2,22)26/h3-10,22H,11H2,1-2H3,(H,23,24,25)

InChI Key

YZCUMZWULWOUMD-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC3=NC=CC(=C3)CS(=N)(=O)C

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC3=NC=CC(=C3)CS(=N)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.